molecular formula C6H10O5 B12071298 (2S)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde

(2S)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde

Cat. No.: B12071298
M. Wt: 162.14 g/mol
InChI Key: WZYRMLAWNVOIEX-UHFFFAOYSA-N
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Description

D-Glucose, 3,6-anhydro- is a derivative of D-glucose, a simple sugar that is a fundamental building block in various biological processes. This compound is characterized by the removal of water molecules from the glucose structure, resulting in an anhydro form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose, 3,6-anhydro- typically involves the sulfation of the O-6 position of D-glucose using a dimethylsulfoxide-sulfur trioxide complex. This is followed by an alkali treatment of the resulting partially sulfated glucan . This method introduces the 3,6-anhydro linkage into the glucose molecule, resulting in the formation of D-Glucose, 3,6-anhydro-.

Industrial Production Methods

Industrial production methods for D-Glucose, 3,6-anhydro- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but with optimized conditions to ensure higher yields and purity. The use of advanced reactors and continuous processing techniques can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

D-Glucose, 3,6-anhydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the molecule that can interact with different reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

D-Glucose, 3,6-anhydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Glucose, 3,6-anhydro- involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, leading to changes in metabolic processes. For example, it can affect the activity of hydrolytic enzymes, making it resistant to enzymatic degradation . This property is particularly useful in the development of stable and long-lasting biomaterials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucose, 3,6-anhydro- is unique due to its specific anhydro linkage, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring stability and resistance to enzymatic degradation. Its ability to undergo a variety of chemical reactions also makes it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

2-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYRMLAWNVOIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)C(C=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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